Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 3 with a 2-benzamidoethyl group and at position 6 with a thioether-linked ethyl propanoate ester. The triazolo-pyridazine system is known for its pharmacological relevance, particularly in epigenetic modulation and enzyme inhibition .
Properties
IUPAC Name |
ethyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-19(26)13(2)28-17-10-9-15-21-22-16(24(15)23-17)11-12-20-18(25)14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIDHIMQBEBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Benzamidoethyl)-Triazolo[4,3-b]Pyridazine
This intermediate is prepared via cyclocondensation of 2-hydrazinylpyridazine with benzoyl chloride derivatives. Key steps include:
- Hydrazine substitution : 2-Chloropyridazine reacts with hydrazine hydrate in ethanol under reflux (78°C, 12 hours) to yield 2-hydrazinylpyridazine.
- Cyclization : The hydrazine intermediate undergoes cyclization with benzoyl chloride in the presence of triethylamine, forming the triazolo[4,3-b]pyridazine core.
- Ethylamine functionalization : The benzamidoethyl side chain is introduced via nucleophilic substitution using 2-bromoethylamine hydrobromide and benzoyl chloride in dichloromethane.
Table 1: Reaction Conditions for Precursor Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazine substitution | Hydrazine hydrate | Ethanol | 78°C | 12 | 85 |
| Cyclization | Benzoyl chloride, Et₃N | DCM | 0–25°C | 6 | 72 |
| Ethylamine addition | 2-Bromoethylamine HBr | DCM | 25°C | 4 | 68 |
Stepwise Synthesis of the Target Compound
The final synthesis involves a nucleophilic thioether formation between 3-(2-benzamidoethyl)-triazolo[4,3-b]pyridazine and ethyl 2-bromopropanoate.
Thiolation Reaction
The 6-position of the triazolo[4,3-b]pyridazine core is activated for nucleophilic substitution. A thiourea intermediate is generated by reacting the pyridazine derivative with thiourea in ethanol under reflux (yield: 78%). Subsequent hydrolysis with sodium hydroxide yields the free thiol.
Alkylation with Ethyl 2-Bromopropanoate
The thiol intermediate reacts with ethyl 2-bromopropanoate in acetone at 50°C for 8 hours, facilitated by potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, forming the thioether linkage.
Table 2: Optimization of Thioether Formation
| Base | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| K₂CO₃ | Acetone | 50°C | 8 | 82 | 98 |
| NaHCO₃ | Ethanol | 70°C | 12 | 65 | 92 |
| Et₃N | THF | 40°C | 6 | 74 | 95 |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., acetone, THF) enhance reaction rates by stabilizing the transition state. Ethanol, though less efficient, is preferred for cost-sensitive applications.
Catalytic Additives
The addition of catalytic iodine (0.5 mol%) improves yields by promoting thiol deprotonation and accelerating nucleophilic attack.
Byproduct Analysis
Major byproducts include:
- Di-substituted derivatives : Caused by over-alkylation (mitigated by stoichiometric control).
- Oxidized sulfones : Formed in the presence of trace oxygen (prevented by inert gas purging).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis confirms >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, triazole-H), 7.85 (d, 2H, Ar-H), 7.52 (m, 3H, Ar-H), 4.32 (q, 2H, -OCH₂CH₃), 3.78 (t, 2H, -CH₂NH-).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), 1240 cm⁻¹ (C-S).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 8 hours to 30 minutes by enhancing heat/mass transfer. Ethyl 2-bromopropanoate is introduced via a T-mixer, achieving 89% yield at 100 g/batch scale.
Green Chemistry Approaches
- Solvent recycling : Acetone is recovered via distillation (90% efficiency).
- Catalyst recovery : Magnetic nanoparticle-supported bases enable reuse for 5 cycles without yield loss.
Chemical Reactions Analysis
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamidoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: Its synthetic versatility makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves inhibition of specific molecular targets. Studies have shown that it acts as a dual inhibitor of c-Met and Pim-1 kinases . These kinases are involved in cell proliferation and survival pathways, and their inhibition can lead to the induction of apoptosis in cancer cells. The compound interacts with the ATP-binding sites of these kinases, disrupting their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Exact molecular weight for the target compound is inferred from analogues (e.g., C11H12N2O2S at 236.29 ), adjusted for additional substituents.
Key Differentiators
Substituent Chemistry: The benzamidoethyl group at position 3 distinguishes the target compound from analogues like E-4b (pyrazole-methyl) and AZD5153 (methoxy-piperidyl). This group may facilitate interactions with aromatic residues in enzyme active sites . The thio-propanoate ester at position 6 contrasts with propenoic acid (E-4b) or trifluoromethyl (), offering tunable lipophilicity for improved bioavailability compared to polar carboxylic acids .
The absence of electron-withdrawing groups (e.g., CF3 in ) may reduce metabolic stability but increase flexibility for further derivatization.
Synthetic Accessibility: The synthesis likely parallels methods for triazolo-thiadiazoles (), involving POCl3-mediated cyclization. However, introducing the thio-propanoate ester may require additional steps, such as thiol-alkylation or Mitsunobu reactions .
Physicochemical and Pharmacokinetic Insights
- Solubility: The ester group reduces aqueous solubility relative to AZD5153’s piperidyl-phenoxyethyl chain, necessitating formulation optimization.
- Metabolic Stability : The benzamidoethyl group may undergo hydrolysis or cytochrome P450-mediated oxidation, whereas AZD5153’s methoxy and piperidyl groups confer longer half-life .
Biological Activity
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of triazolo-pyridazine derivatives that have been explored for various therapeutic applications, including anticancer and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The compound features a triazolo-pyridazine core which is known for its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 872994-17-7 |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the triazole and pyridazine moieties suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.
Antiproliferative Activity
Recent studies have focused on the antiproliferative effects of triazolo-pyridazine derivatives. This compound was synthesized to investigate its efficacy against various cancer cell lines. The results indicated that this compound exhibits significant antiproliferative activity compared to traditional benzamidine derivatives.
In a comparative study, derivatives containing the triazolo-pyridazine moiety showed enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent inhibition of cell growth .
Antiviral Activity
Another area of interest is the antiviral properties associated with compounds containing triazole rings. Research has demonstrated that certain triazole derivatives possess inhibitory effects against HIV-1. Although specific data on this compound's antiviral activity is limited, its structural similarities to known active compounds suggest potential efficacy in viral inhibition .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound. The compound was tested on various human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications in the triazolo-pyridazine structure influence biological activity. The introduction of different substituents at specific positions on the triazole ring significantly affected the compound's potency against cancer cells . This information can guide future synthesis efforts aimed at optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
